molecular formula C9H14O3 B2784942 Methyl 2-(3-oxocyclohexyl)acetate CAS No. 2808-12-0

Methyl 2-(3-oxocyclohexyl)acetate

Cat. No. B2784942
CAS RN: 2808-12-0
M. Wt: 170.208
InChI Key: XLWYQNLUACCYOT-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxocyclohexyl)acetate” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-(3-oxocyclohexyl)acetate” is 1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3 . This indicates that the molecule consists of a cyclohexane ring with a ketone function, and an acetate group attached to the ring .


Chemical Reactions Analysis

The compound can undergo reactions typical of esters and ketones . For example, it can react with sodium borohydride, a common reducing agent . The specifics of these reactions, including the products formed, would depend on the reaction conditions.


Physical And Chemical Properties Analysis

“Methyl 2-(3-oxocyclohexyl)acetate” is a liquid at room temperature . It has a molecular weight of 170.21 . Further physical and chemical properties, such as its boiling point, density, and solubility, would need to be determined experimentally.

Scientific Research Applications

Antiplasmodial Activity

Methyl 2-(3-oxocyclohexyl)acetate, identified in the study of the leaves of Glossocalyx brevipes, shows potential as an antiplasmodial agent. This compound, along with other derivatives, demonstrated modest in vitro activity against Plasmodium falciparum, the parasite responsible for malaria (Mbah et al., 2004).

Chiral Synthesis and Stereochemistry

A study on baker's yeast reduction of methyl and ethyl (2-oxocyclohexyl) acetates revealed that the process is enantio- and diastereo-selective. This finding is significant in the context of producing chiral alcohols and ketones with high optical purity, which are crucial in various pharmaceutical and chemical syntheses (Ganaha et al., 1998).

Novel Heterocyclic Systems

The reaction of a related compound, 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, with various agents led to the formation of new spiro heterocyclic systems. This synthesis approach expands the possibilities for creating diverse and complex organic compounds for potential applications in pharmaceuticals and materials science (Abdel-ghany et al., 2000).

Organic Synthesis and Structural Analysis

In another study, the structure of a compound related to methyl 2-(3-oxocyclohexyl)acetate was determined through crystallography. Understanding the detailed structure of such compounds is crucial for their application in organic synthesis, particularly in the development of new pharmaceuticals and specialty chemicals (Jittaniyom et al., 2012).

Safety and Hazards

The compound is labeled with a warning signal word, indicating that it may pose certain hazards . Specific hazard statements and precautionary statements are provided in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 2-(3-oxocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWYQNLUACCYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxocyclohexyl)acetate

Synthesis routes and methods

Procedure details

rac-cis-(3-Hydroxy-cyclohexyl)-acetic acid methyl ester (500 mg, 2.90 mmol) (Example 5, step 1) was dissolved in 2 ml dichloromethane and tetrapropylammonium perruthenate [TPAP] (102 mg, 0.29 mmol) and 4-methylmorpholine oxide monohydrate (590 mg, 4.35 mmol) were added. The reaction mixture was stirred for 16 hours at room temperature, filtered over dicalite and evaporated to dryness. The residue was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0→50:50 gradient). The desired compound was obtained as a light yellow liquid (240 mg, 48%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
102 mg
Type
catalyst
Reaction Step Two
Yield
48%

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